O-Demethylbuchenavianine

Description

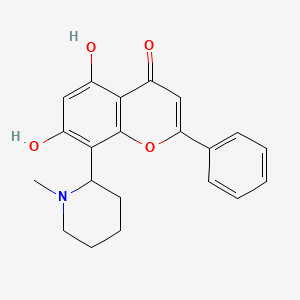

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21NO4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

5,7-dihydroxy-8-(1-methylpiperidin-2-yl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3 |

InChI Key |

BBZGOLNDVQZCIH-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Canonical SMILES |

CN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Phytochemical Isolation and Comprehensive Structural Characterization

Natural Occurrence and Botanical Sourcing from Buchenavia Species

O-Demethylbuchenavianine is a naturally occurring compound found within trees of the Buchenavia genus, which belongs to the Combretaceae family. nih.govfrontiersin.org Specifically, it has been isolated from Buchenavia capitata and Buchenavia macrophylla. mdpi.comtoxicology.cz In B. macrophylla, it is present in the leaves and fruits. mdpi.comresearchgate.net The compound has also been identified in Buchenavia tetraphylla. mdpi.comresearchgate.net The presence of these flavonoid alkaloids is considered a chemotaxonomic marker, helping to distinguish the Buchenavia genus from the related Terminalia genus. researchgate.net

Advanced Chromatographic and Extraction Methodologies for Isolation

The isolation of this compound from its natural sources involves a series of extraction and chromatographic steps. The general procedure begins with the extraction of plant material, such as leaves or fruits, using solvents of increasing polarity.

For instance, a common approach involves initial extraction with a nonpolar solvent like hexane, followed by solvents such as chloroform, ethyl acetate (B1210297), and finally a polar solvent like methanol. mdpi.com This sequential extraction helps to separate compounds based on their solubility. The crude extracts are then subjected to various chromatographic techniques to isolate the individual compounds.

Column chromatography is a fundamental technique used in this process. For example, a methanolic extract of Buchenavia tetraphylla leaves was fractionated using Sephadex LH-20 column chromatography. researchgate.net This method separates molecules based on their size and polarity. Further purification of the fractions is often achieved using high-performance liquid chromatography (HPLC), which provides higher resolution and allows for the isolation of pure compounds. The purity of the isolated this compound is then confirmed by analytical techniques like thin-layer chromatography (TLC) and HPLC.

Spectroscopic Elucidation of Planar Structure and Connectivity

The determination of the planar structure of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectra reveal the chemical shifts, coupling constants, and integration of protons, which helps to identify the different types of protons and their neighboring atoms. ¹³C NMR spectra provide information about the number and types of carbon atoms present in the molecule.

2D NMR Techniques: More complex NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavonoid alkaloids provides evidence for the presence of the flavonoid nucleus. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Determination of Absolute Stereochemistry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound, including its absolute stereochemistry and preferred conformation, is a critical aspect of its structural characterization.

Stereochemistry is the study of the spatial arrangement of atoms in molecules. libretexts.org this compound is a chiral molecule, meaning it exists as enantiomers (non-superimposable mirror images). nih.govsemanticscholar.org The absolute configuration of these enantiomers is designated as either (R) or (S). For example, (-)-O-demethylbuchenavianine has been identified. nih.govsemanticscholar.org The determination of the absolute stereochemistry is often achieved through techniques such as:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique can be used to separate enantiomers, and by comparing the retention times with known standards, the absolute configuration can be determined.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, and the resulting spectrum can be used to deduce the absolute configuration.

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. sathyabama.ac.insapub.org For the piperidine (B6355638) ring in this compound, different chair and boat conformations are possible. The most stable conformation is the one with the lowest energy, which is typically a chair conformation with bulky substituents in equatorial positions to minimize steric hindrance. sapub.org Computational modeling and NMR spectroscopic data, particularly nuclear Overhauser effect (NOE) experiments, are used to determine the preferred conformation of the molecule in solution.

Identification of Co-occurring Flavonoid Alkaloids and Metabolites

This compound is found in Buchenavia species alongside a variety of other related flavonoid alkaloids and secondary metabolites. The identification of these co-occurring compounds provides valuable information about the biosynthetic pathways active in the plant.

Some of the flavonoid alkaloids that have been isolated from Buchenavia species along with this compound include:

Buchenavianine: The major alkaloid in the leaves of B. macrophylla and also found in B. capitata. mdpi.comtoxicology.cz

N-Demethylbuchenavianine: Found in the leaves and fruits of B. macrophylla. mdpi.comresearchgate.net

N,O-Bisdemethylbuchenavianine: Isolated from the fruits of B. macrophylla. mdpi.commdpi.com

Capitavine: A flavoalkaloid from the seeds of Buchenavia capitata. mdpi.com

4'-Hydroxycapitavine: Also isolated from B. capitata. mdpi.com

2,3-Dihydro-4'-hydroxycapitavine: Another derivative found in B. capitata. mdpi.com

N-Demethylcapitavine: Found in the fruits of B. macrophylla. mdpi.com

2,3-Dihydrocapitavine: Also present in the fruits of B. macrophylla. mdpi.com

The presence of this suite of structurally related alkaloids suggests a common biosynthetic origin.

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biogenetic Origin and Key Precursors

The biogenesis of O-Demethylbuchenavianine is hypothesized to originate from two primary metabolic streams: the phenylpropanoid pathway, which furnishes the flavonoid core, and an amino acid-derived pathway that provides the alkaloid component. sevenpublicacoes.com.br This convergence results in the characteristic flavoalkaloid structure.

The flavonoid backbone begins with the aromatic amino acid L-phenylalanine. cambridgescholars.com Through the general phenylpropanoid pathway, phenylalanine is converted into p-coumaroyl-CoA. nih.govmdpi.com This intermediate serves as the starter unit for the flavonoid skeleton. The subsequent extension of the polyketide chain is accomplished by the incorporation of three molecules of malonyl-CoA, which are derived from the acetate (B1210297) pathway. nih.gov The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA is the foundational step for creating the C6-C3-C6 flavonoid framework. nih.govwiley.com

The alkaloid portion of this compound is a piperidine (B6355638) ring. While direct studies on this compound are limited, the biosynthesis of piperidine alkaloids in plants typically utilizes the amino acid L-lysine as the primary precursor. Therefore, it is proposed that L-lysine is the key precursor for the piperidine moiety in this compound.

Enzymatic Transformations and Catalytic Mechanisms in Flavonoid Alkaloid Biosynthesis

The assembly of this compound is a multi-step enzymatic cascade. The initial phase involves the well-documented flavonoid biosynthesis pathway. mdpi.com

Formation of p-Coumaroyl-CoA : The process is initiated by Phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. researchgate.net This is followed by hydroxylation by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA. cambridgescholars.comfrontiersin.org

Chalcone (B49325) Synthesis : Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the first committed step of flavonoid biosynthesis. wiley.com It performs a series of three decarboxylative condensations of malonyl-CoA with p-coumaroyl-CoA, followed by a Claisen-type cyclization to produce naringenin (B18129) chalcone. nih.gov

Flavanone (B1672756) Formation : Chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone, naringenin. mdpi.com This step establishes the tricyclic core of the flavonoid.

Flavone (B191248) Formation : From the flavanone intermediate, the pathway diverges. To form the flavone backbone of this compound, Flavone synthase I (FNS I) , an Fe(II) and 2-oxoglutarate dependent oxygenase, catalyzes the desaturation of the C2-C3 bond in the C-ring of naringenin to yield apigenin (B1666066), the direct flavonoid precursor to the final compound. mdpi.com

The subsequent steps involve the biosynthesis of the piperidine ring from lysine (B10760008) and its eventual attachment to the apigenin core. The precise enzymatic mechanism for the coupling of the flavone and piperidine moieties has not been fully elucidated but is likely catalyzed by a specific synthase, possibly through a reaction analogous to a Mannich condensation, which has been used in the chemical synthesis of similar compounds. nih.gov

Isotopic Labeling and Metabolic Pathway Probing

Isotopic labeling is a definitive technique for elucidating metabolic pathways by tracing the journey of precursors into final products. biorxiv.orgnih.gov While specific labeling studies on this compound are not prominently published, the methodology is standard for pathway confirmation.

A hypothetical experiment to probe the biosynthesis of this compound would involve feeding the producing organism, such as Buchenavia capitata, with isotopically labeled precursors. For instance, ¹³C-labeled L-phenylalanine and ¹⁵N-labeled L-lysine could be administered. After a period of incubation, the this compound would be extracted and analyzed using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The incorporation of ¹³C from phenylalanine into the B- and C-rings of the flavonoid structure and the presence of ¹⁵N from lysine in the piperidine ring would be detected by an increase in the molecular mass of the final compound. biorxiv.orgbiorxiv.org This would provide direct and unambiguous evidence for the proposed biogenetic origins. Such studies also allow for the quantification of metabolic flux, offering insights into the rate of synthesis and the efficiency of precursor incorporation. biorxiv.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of secondary metabolites like this compound is tightly regulated at the genetic level to ensure it occurs at the appropriate time and in response to specific developmental or environmental cues. sci-hub.se The regulation of flavonoid biosynthesis is particularly well-understood and involves a hierarchy of regulatory genes that control the expression of structural genes (e.g., PAL, CHS, CHI).

A key regulatory mechanism is the MBW complex, a transcriptional activation complex comprising proteins from three families: MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. mdpi.comfrontiersin.org This complex binds to the promoter regions of flavonoid structural genes, thereby activating their transcription. sci-hub.se

Similarly, alkaloid biosynthesis is known to be regulated by various families of transcription factors, including WRKY, AP2/ERF, and MYB proteins. mdpi.comnih.gov The coordinated expression of genes from both the flavonoid and alkaloid pathways would be essential for the efficient synthesis of a hybrid molecule like this compound. This suggests a higher-order regulatory network that integrates signals to control the flux through both pathways. Additionally, plant hormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are known to act as elicitors, upregulating the expression of biosynthetic genes and leading to enhanced accumulation of flavonoids and alkaloids. frontiersin.org

Chemoenzymatic Approaches for Pathway Interrogation

Chemoenzymatic synthesis represents a powerful modern strategy that merges the versatility of traditional chemical synthesis with the unparalleled selectivity of biocatalysis. nih.gov This approach is highly valuable for interrogating complex biosynthetic pathways and for producing natural products and their analogs for further study. researchgate.netnih.gov

For a molecule like this compound, a chemoenzymatic approach could involve several strategies:

Modular Synthesis : The flavonoid core (apigenin) could be produced efficiently via chemical synthesis. This synthetic core could then be used as a substrate for an isolated or engineered enzyme responsible for attaching the piperidine moiety, allowing for detailed study of the final enzymatic step. nih.gov

Enzymatic Derivatization : A synthetic precursor could be modified by a panel of enzymes, such as hydroxylases or glycosyltransferases, to create a library of novel flavoalkaloid analogs. researchgate.net This is a key method for exploring structure-activity relationships.

Pathway Reconstruction : Genes encoding the biosynthetic enzymes from Buchenavia capitata could be expressed in a heterologous host like yeast or E. coli. Feeding simple, chemically synthesized precursors to this engineered microbe could enable a sustainable production of this compound and facilitate the study of the pathway's dynamics.

The benefits of these approaches include avoiding complex purification from plant sources, enabling the synthesis of unnatural analogs, and providing a platform to study individual enzymatic reactions outside of their native biological context. nih.govrsc.org

Molecular Mechanism of Action and Cellular Target Identification

Inhibition of Cyclin-Dependent Kinases (CDKs) and Related Kinase Interactions

O-Demethylbuchenavianine has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. medchemexpress.cominvivochem.com The (R)-(+)-enantiomer of this compound demonstrates inhibitory activity against CDK1 and CDK5. medchemexpress.com In contrast, the (S)-(-)-enantiomer is a more potent inhibitor of these kinases. medchemexpress.eu

Research has quantified the inhibitory concentrations (IC50) of these compounds against various kinases. The (R)-(+)-O-Demethylbuchenavianine inhibits CDK1 and CDK5 with IC50 values of 1.1 µM and 0.95 µM, respectively. medchemexpress.com Its activity against other kinases such as glycogen (B147801) synthase kinase-3 (GSK3), cdc2-like kinase (CLK1), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is significantly lower, with IC50 values greater than 10 µM for each. medchemexpress.com

The (S)-(-)-O-Demethylbuchenavianine shows much higher potency, with IC50 values of 0.03 µM for CDK1 and 0.05 µM for CDK5. medchemexpress.eu

Interactive Table: Kinase Inhibition by this compound Enantiomers

| Compound | Target Kinase | IC50 (µM) |

| (R)-(+)-O-Demethylbuchenavianine | CDK1 | 1.1 medchemexpress.com |

| (R)-(+)-O-Demethylbuchenavianine | CDK5 | 0.95 medchemexpress.com |

| (R)-(+)-O-Demethylbuchenavianine | GSK3 | >10 medchemexpress.com |

| (R)-(+)-O-Demethylbuchenavianine | CLK1 | >10 medchemexpress.com |

| (R)-(+)-O-Demethylbuchenavianine | DYRK1A | >10 medchemexpress.com |

| (S)-(-)-O-Demethylbuchenavianine | CDK1 | 0.03 medchemexpress.eu |

| (S)-(-)-O-Demethylbuchenavianine | CDK5 | 0.05 medchemexpress.eu |

Elucidation of Anti-HIV Activity Mechanisms

This compound, an alkaloid derived from Buchenavia capitata, has been shown to hinder the activity of the Human Immunodeficiency Virus (HIV). nih.govnih.gov While the precise mechanisms are a subject of ongoing research, the anti-HIV activity of many natural compounds, including alkaloids, often involves the inhibition of key viral enzymes. nih.govbibliotekanauki.pl

Natural products can interfere with various stages of the HIV life cycle. For instance, some compounds inhibit HIV reverse transcriptase, an enzyme essential for viral replication. mdpi.commdpi.com Others may target HIV integrase or protease, both of which are also critical for the virus's propagation. nih.govmdpi.com The ability of this compound to inhibit cellular kinases like CDKs might also contribute to its anti-HIV effects, as these kinases can be exploited by the virus for its own replication.

Investigation of Antioxidant Mechanisms

The antioxidant properties of compounds structurally related to this compound, such as flavonoids, suggest potential antioxidant mechanisms. medchemexpress.euresearchgate.net Flavonoids can act as antioxidants through various mechanisms, including the direct scavenging of reactive oxygen species (ROS), donating hydrogen atoms, and chelating metal ions that can catalyze the formation of free radicals. researchgate.net

Antioxidants can neutralize harmful free radicals like superoxide (B77818) anions and peroxyl radicals, thereby preventing cellular damage. nih.govnih.gov They can also inhibit enzymes involved in the generation of free radicals. researchgate.netnih.gov The general mechanisms of antioxidant action involve protecting against lipid peroxidation, DNA damage, and protein modification caused by oxidative stress. nih.gov While direct studies on this compound's antioxidant mechanisms are not detailed in the provided context, the known activities of similar flavonoid structures provide a framework for its potential action. medchemexpress.euresearchgate.net

Protein-Ligand Binding Studies and Biophysical Characterization

Understanding the interaction between a ligand like this compound and its protein targets is fundamental to elucidating its mechanism of action. uni-leipzig.denottingham.ac.uk Biophysical methods are crucial for characterizing these binding events. nih.govnih.gov Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamics of binding, providing data on binding affinity, stoichiometry, and the enthalpic and entropic contributions to the interaction. nih.gov

Spectroscopic methods, including NMR, UV/Vis, and fluorescence spectroscopy, are also employed to study protein-ligand interactions. uni-leipzig.de These techniques can reveal structural changes in the protein upon ligand binding and provide insights into the binding interface. uni-leipzig.denottingham.ac.uk While specific biophysical data for this compound is not provided in the search results, these are the standard methods used to characterize the interactions mentioned in section 5.1.

Computational Chemistry and Molecular Modeling for Mechanism Prediction

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the molecular mechanisms of drug action. schrodinger.comresearchgate.net These methods allow researchers to simulate the interaction between a small molecule like this compound and its protein target, such as a cyclin-dependent kinase. schrodinger.com

Molecular docking, a common computational technique, can predict the preferred binding orientation of a ligand to a protein and estimate the strength of the interaction. nih.gov These simulations can identify key amino acid residues in the protein's binding site that are crucial for the interaction, guiding further experimental studies and the design of more potent inhibitors. nih.gov For this compound, molecular modeling could be used to visualize its binding to the active site of CDK1 and CDK5, providing a structural basis for its inhibitory activity. medchemexpress.com

Structure Activity Relationship Sar Studies and Chemical Space Exploration

Systematic Modification of the Flavone (B191248) and Piperidine (B6355638) Moieties

O-Demethylbuchenavianine is a member of the flavoalkaloid class of natural products, which are characterized by a flavonoid core linked to a nitrogen-containing heterocyclic system. glpbio.com In the case of this compound, this is a piperidine ring attached to the A ring of the flavone structure. glpbio.com

Structure-activity relationship (SAR) studies on related flavoalkaloids, such as flavopiridol, have demonstrated that both the flavone and the heterocyclic amine moieties are critical for biological activity, particularly for the inhibition of cyclin-dependent kinases (CDKs). nih.gov Modifications to these parts of the this compound molecule are therefore expected to significantly impact its inhibitory potential.

For the flavone moiety, the substitution pattern on the B-ring and the hydroxylation pattern on the A-ring are known to be important for kinase interaction. In many flavonoids, these groups participate in hydrogen bonding with the kinase's ATP-binding pocket. nih.gov

The piperidine moiety at position 8 is a defining feature of this compound and its analogs. glpbio.com Research on similar flavoalkaloids has shown that the nature of the heterocyclic ring (e.g., piperidine vs. pyrrolidine) and its substitution can modulate both potency and selectivity. researchgate.net For instance, the presence of a piperidine or pyrrolidine (B122466) group at position 8 has been associated with potent CDK inhibition. researchgate.net

Impact of Stereochemistry on Molecular Recognition and Activity

A crucial aspect of the SAR of this compound is its stereochemistry. The molecule possesses a chiral center at the point of attachment of the piperidine ring to the flavone core, leading to the existence of two enantiomers: (S)-(-)-O-Demethylbuchenavianine and (R)-(+)-O-Demethylbuchenavianine.

Biological evaluation has revealed a significant difference in the inhibitory activity of these two enantiomers against cyclin-dependent kinases. The (S)-(-) enantiomer is a potent inhibitor of CDK1 and CDK5, with IC50 values of 0.03 µM and 0.05 µM, respectively. medchemexpress.comglpbio.com In contrast, the (R)-(+) enantiomer is considerably less active, with IC50 values of 1.1 µM for CDK1 and 0.95 µM for CDK5. medchemexpress.com This demonstrates a clear stereoselective preference for the (S)-configuration for potent CDK inhibition.

This pronounced difference in activity underscores the importance of the three-dimensional arrangement of the piperidine moiety for effective molecular recognition within the kinase binding site. The specific orientation of the piperidine ring in the (S)-enantiomer likely allows for optimal interactions with key amino acid residues, leading to tighter binding and more potent inhibition. medchemexpress.commedchemexpress.com This finding is consistent with observations for other chiral flavoalkaloids where the S-configuration at position 8 is often associated with higher potency. researchgate.net

| Compound | CDK1 IC50 (µM) | CDK5 IC50 (µM) |

|---|---|---|

| (S)-(-)-O-Demethylbuchenavianine | 0.03 medchemexpress.comglpbio.com | 0.05 medchemexpress.comglpbio.com |

| (R)-(+)-O-Demethylbuchenavianine | 1.1 medchemexpress.com | 0.95 medchemexpress.com |

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For flavoalkaloid CDK inhibitors like this compound, several key pharmacophoric features have been identified through molecular modeling and SAR studies.

Based on the crystal structure of the related compound deschloro-flavopiridol in complex with CDK2, the key interactions in the ATP binding site have been elucidated. nih.gov These generally include:

Hydrogen Bond Acceptors: The oxygen atoms of the flavone core, particularly the C4-keto group and the hydroxyl groups on the A-ring, can act as hydrogen bond acceptors, interacting with hinge region residues of the kinase.

Hydrogen Bond Donors: The hydroxyl groups on the flavone ring can also act as hydrogen bond donors. The protonated nitrogen of the piperidine ring is also a potential hydrogen bond donor.

Aromatic/Hydrophobic Regions: The planar flavone ring system provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic residues in the ATP-binding pocket.

The significant difference in activity between the (S) and (R) enantiomers of this compound strongly suggests that the spatial orientation of the piperidine ring is a critical pharmacophoric element, likely positioning the nitrogen atom for a crucial interaction within the binding site. medchemexpress.commedchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. glpbio.com While specific QSAR models for this compound are not extensively reported in the literature, QSAR studies on broader classes of flavoalkaloids and flavonoids have provided valuable insights.

For a series of this compound analogs, a QSAR model could be developed to predict their CDK inhibitory activity. This would involve synthesizing a set of analogs with systematic variations in the flavone and piperidine moieties and measuring their IC50 values. The resulting data could then be used to build a predictive model that could guide the design of new, more potent inhibitors.

Design and Synthesis of Chemically Diverse Analog Libraries for Biological Probing

The development of chemically diverse analog libraries is a powerful strategy for exploring the SAR of a lead compound and for identifying new molecules with improved properties. Starting from the this compound scaffold, a library of analogs could be designed and synthesized to systematically probe the chemical space around it.

The synthesis of such a library would likely involve a modular approach, where the flavone core and the piperidine moiety are synthesized separately and then coupled. This would allow for the introduction of a wide range of substituents on both parts of the molecule. For example, different aromatic and heteroaromatic aldehydes could be used to vary the B-ring of the flavone, while various substituted piperidines could be employed to explore the role of this group.

The resulting library of analogs would then be screened for their biological activity, for instance, their ability to inhibit a panel of kinases. This would provide a rich dataset for SAR and QSAR studies, helping to further refine the pharmacophore model and to identify new lead compounds with enhanced potency and selectivity. The synthesis of such libraries, often employing parallel synthesis techniques, is a cornerstone of modern medicinal chemistry and drug discovery.

Chemical Biology Applications and Research Probes

O-Demethylbuchenavianine as a Probe for Kinase Pathway Investigations

This compound, a flavonoidal alkaloid naturally occurring in plant species of the Buchenavia genus, has been identified as an inhibitor of cyclin-dependent kinases (CDKs). medchemexpress.comnih.gov Its activity against these key regulators of the cell cycle and other cellular processes makes it a molecule of interest for investigating kinase pathways.

Research has demonstrated that the enantiomers of this compound exhibit different potencies in kinase inhibition. The (S)-(-)-enantiomer is a particularly potent inhibitor of CDK1 and CDK5, with reported IC50 values of 0.03 µM and 0.05 µM, respectively. medchemexpress.comglpbio.com The (R)-(+)-enantiomer also inhibits these kinases, though with higher IC50 values of 1.1 µM for CDK1 and 0.95 µM for CDK5. medchemexpress.com The (R)-(+)-enantiomer has also been tested against other kinases, showing weak to no inhibition of glycogen (B147801) synthase kinase-3 (GSK3), cdc2-like kinase (CLK1), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with IC50 values all being greater than 10 µM. medchemexpress.com

This selective inhibition of specific CDKs allows for the use of this compound as a chemical probe to dissect the roles of CDK1 and CDK5 in various biological pathways. By observing the cellular effects of treatment with this compound, researchers can infer the functions of these kinases in processes such as cell cycle progression, neuronal function, and apoptosis. In addition to its kinase-related activities, this compound has also been noted for its anti-HIV activity. nih.govsemanticscholar.orgmdpi.comnanoxan.com.mysemanticscholar.org

Table 1: Kinase Inhibition Profile of this compound Enantiomers

| Compound | Target Kinase | IC50 (µM) |

| (S)-(-)-O-Demethylbuchenavianine | CDK1 | 0.03 medchemexpress.comglpbio.com |

| CDK5 | 0.05 medchemexpress.comglpbio.com | |

| (R)-(+)-O-Demethylbuchenavianine | CDK1 | 1.1 medchemexpress.com |

| CDK5 | 0.95 medchemexpress.com | |

| GSK3 | >10 medchemexpress.com | |

| CLK1 | >10 medchemexpress.com | |

| DYRK1A | >10 medchemexpress.com |

Development of Affinity-Based Probes for Target Deconvolution

There is currently no specific information available in the public domain regarding the development of affinity-based probes derived from this compound for the purpose of target deconvolution.

Integration with Omics Technologies for Systems-Level Understanding

Specific studies detailing the integration of this compound with omics technologies (such as genomics, proteomics, or metabolomics) for a systems-level understanding of its biological effects are not available in the reviewed literature.

Applications in Mechanistic Chemical Biology Research

While the inhibitory action of this compound on CDKs provides a foundational mechanistic insight, detailed applications of this compound in broader mechanistic chemical biology research beyond its initial characterization as a kinase inhibitor are not documented in available scientific sources.

Future Research Trajectories and Interdisciplinary Challenges

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of flavonoid alkaloids like O-Demethylbuchenavianine is a complex process, representing a convergence of multiple metabolic pathways. researchgate.net While the general precursors are known to be derived from the shikimic acid pathway for the flavonoid core and L-lysine for the piperidine (B6355638) moiety, significant ambiguities remain regarding the precise enzymatic steps and intermediates involved in the formation of this compound. researchgate.netresearchgate.net

A primary challenge lies in identifying the specific enzymes responsible for the formation and cyclization of the piperidine ring and its subsequent attachment to the flavonoid scaffold. The exact mechanism of how the piperidine ring, derived from L-lysine, is coupled to the flavonoid A-ring remains a key unanswered question. Research is needed to isolate and characterize the suite of enzymes, likely including amine oxidases, dioxygenases, and specific ligases, that catalyze these transformations. Current time information in Bangalore, IN.medchemexpress.com Unraveling these biosynthetic steps is crucial not only for a fundamental understanding of natural product biosynthesis but also for enabling heterologous production of this compound and its analogs in microbial systems, which could provide a sustainable and scalable source of these valuable compounds. nih.gov

Exploration of Novel Synthetic Routes to Complex Analogs

While the total synthesis of this compound has been achieved, the development of more efficient and versatile synthetic strategies is essential for exploring its structure-activity relationships (SAR) through the creation of complex analogs. nih.gov The Mannich reaction has emerged as a key transformation for coupling the piperidine moiety to the flavonoid core, offering a biomimetic approach to these structures. nih.govresearchgate.net However, challenges related to regioselectivity, particularly the selective substitution at the C8 position of the flavonoid A-ring, persist. researchgate.netnrfhh.com

Future synthetic efforts should focus on developing novel methodologies that offer greater control over regioselectivity and stereochemistry. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of organic synthesis, presents a promising avenue for constructing complex analogs. mdpi.com This could involve using engineered enzymes to perform specific transformations on synthetic intermediates. Furthermore, the development of modular synthetic routes would enable the rapid generation of a diverse library of this compound analogs with modifications to both the flavonoid and piperidine moieties, facilitating a comprehensive exploration of their therapeutic potential. nih.gov

Advanced In Vitro and Ex Vivo Mechanistic Studies

This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK5, with IC50 values in the nanomolar range for the (S)-enantiomer. medchemexpress.commedchemexpress.eu CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.netnih.gov While this inhibitory activity provides a strong indication of its anticancer potential, a deeper understanding of its mechanism of action is required.

Advanced in vitro and ex vivo mechanistic studies are necessary to elucidate the precise molecular interactions between this compound and its target CDKs. This includes determining its binding mode, whether it is an ATP-competitive or allosteric inhibitor, and its selectivity profile across the entire kinome. mdpi.com Techniques such as X-ray crystallography of the compound in complex with its target enzymes would provide invaluable structural insights. Furthermore, cell-based assays are needed to investigate its effects on cell cycle progression, apoptosis, and other cellular processes in various cancer cell lines. youtube.com Understanding these mechanisms at a molecular and cellular level is critical for identifying the cancer types most likely to respond to this compound-based therapies and for designing rational combination therapies.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space of potential this compound analogs presents a significant challenge for traditional drug discovery approaches. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complexity and accelerate the design and prediction of novel, potent, and selective analogs. nih.govmdpi.comaccscience.com

AI and ML algorithms can be trained on existing data for flavonoid alkaloids and other kinase inhibitors to develop quantitative structure-activity relationship (QSAR) models. nih.govplos.org These models can then be used to predict the biological activity of virtual compounds, allowing for the in silico screening of large compound libraries and the prioritization of the most promising candidates for synthesis and biological evaluation. sciforum.netnih.gov Generative AI models can even design novel molecular scaffolds with desired properties from scratch. accscience.com Furthermore, AI can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. plos.org

Leveraging this compound for the Development of New Chemical Biology Tools

Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical biology tools to probe the function of its target proteins. lumblab.orgnih.gov Chemical probes are small molecules with high affinity and selectivity for a specific protein target, which can be used to study the biological roles of that protein in cells and organisms. nih.govchemicalprobes.orgicr.ac.uk

To be utilized as a chemical probe, this compound would need to be derivatized to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, without significantly diminishing its binding affinity for its target CDKs. nih.gov Such probes could be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the target protein, and in affinity purification-mass spectrometry (AP-MS) experiments to identify protein-protein interactions. The development of this compound-based chemical probes would provide powerful tools for dissecting the complex signaling pathways regulated by its target kinases. rsc.org

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing O-Demethylbuchenavianine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis involves isolating or synthesizing the flavonoidal alkaloid core structure, followed by demethylation under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Reproducibility hinges on documenting reaction parameters (e.g., temperature, solvent ratios) and cross-referencing spectral data with literature .

- Experimental Design : Include detailed protocols for synthesis (e.g., reagent concentrations, reaction times) in supplementary materials to comply with journal guidelines . For known compounds, cite established characterization methods; for novel derivatives, provide full spectral datasets .

Q. How can researchers validate the CDK inhibitory activity of this compound in vitro?

- Methodological Answer : Use kinase inhibition assays (e.g., radiometric or fluorescence-based) with recombinant CDK1/CDK5 enzymes. Calculate IC50 values via dose-response curves (e.g., 0.03 μM for CDK1, 0.05 μM for CDK5) . Include positive controls (e.g., Roscovitine) and validate results across multiple replicates to minimize variability.

- Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to determine IC50 and assess statistical significance (p < 0.05). Report enzyme batch numbers and buffer conditions to ensure reproducibility .

Advanced Research Questions

Q. What strategies optimize this compound’s selectivity across CDK isoforms and off-target kinases?

- Methodological Answer : Perform kinome-wide profiling using panels of 100+ kinases to identify off-target effects. Employ molecular docking studies to analyze binding interactions with CDK1 vs. CDK5, focusing on ATP-binding pocket residues (e.g., Lys33, Glu51). Use structure-activity relationship (SAR) studies to modify substituents (e.g., hydroxyl groups) for enhanced selectivity .

- Data Contradiction Analysis : If conflicting selectivity data arise, compare assay conditions (e.g., enzyme sources, ATP concentrations) and validate findings with orthogonal methods (e.g., cellular kinase inhibition assays) .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

- Methodological Answer : Conduct meta-analyses of published IC50 data, accounting for variables like enzyme purity, assay temperature, and substrate concentrations. Use systematic review frameworks (e.g., Cochrane guidelines) to evaluate study bias and heterogeneity . Replicate experiments under standardized conditions and publish raw datasets for peer validation .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential in cancer?

- Methodological Answer : Use xenograft models (e.g., human breast cancer MDA-MB-231 cells in nude mice) to assess tumor growth inhibition. Dose optimization should follow FDA guidelines (e.g., mg/kg based on body surface area). Include pharmacokinetic analyses (e.g., plasma half-life, bioavailability) and toxicity profiling (e.g., liver enzyme assays) .

- Ethical Considerations : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting in vivo experiments .

Methodological and Analytical Challenges

Q. How to design SAR studies for this compound derivatives to enhance potency?

- Methodological Answer : Synthesize analogs with modifications at the flavonoid core (e.g., methylation, halogenation). Test derivatives in kinase inhibition assays and correlate structural changes with activity trends. Use computational tools (e.g., Molecular Dynamics simulations) to predict binding affinities .

- Data Interpretation : Apply multivariate analysis to distinguish steric/electronic effects. Publish synthetic routes and purity data for all analogs .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a lower limit of quantification (LLOQ) ≤1 ng/mL. Validate parameters per ICH guidelines: accuracy (85–115%), precision (CV <15%), and matrix effect evaluation .

- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to minimize interference .

Research Gaps and Future Directions

Q. What unresolved questions exist regarding this compound’s mechanism of action in non-cancer contexts (e.g., neuroprotection)?

- Methodological Answer : Explore kinase-independent pathways (e.g., oxidative stress modulation) using transcriptomics (RNA-seq) and proteomics. Collaborate with neurology researchers to design models (e.g., Alzheimer’s disease iPSCs) .

Q. How can researchers address the lack of long-term toxicity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.